molecular formula C7H11N3O B8510440 5,6,7,8-Tetrahydro-4H-oxazolo[4,5-d]azepin-2-ylamine

5,6,7,8-Tetrahydro-4H-oxazolo[4,5-d]azepin-2-ylamine

Cat. No. B8510440
M. Wt: 153.18 g/mol
InChI Key: WLURPUFWHRATRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08642774B2

Procedure details

6.6 g urea was added to 6 g 5-bromo-azepan-4-one hydrobromide. The mixture was stirred 24 h at 70° C. The reaction was basified with 4 N NaOH and extracted with chloroform and ethylacetate. The combined organic layers were evaporated to yield 800 mg of the desired product.
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].Br.Br[CH:7]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9][C:8]1=O.[OH-].[Na+]>>[O:3]1[C:7]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9][C:8]=2[N:1]=[C:2]1[NH2:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
6 g
Type
reactant
Smiles
Br.BrC1C(CCNCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 24 h at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform and ethylacetate
CUSTOM
Type
CUSTOM
Details
The combined organic layers were evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1C(=NC=2CCNCCC21)N
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: CALCULATEDPERCENTYIELD 23.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.